4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a benzoyl group and an ethoxy group are attached to a decane ring system, which includes both oxygen and nitrogen atoms. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a substituted benzoyl chloride and an amine can form the spirocyclic structure.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-Propoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound, with a molecular formula of C19H25NO5 and a molecular weight of 347.41 g/mol, has garnered interest for its potential applications in medicinal chemistry and organic synthesis. However, research on its biological activity remains limited.
Structural Characteristics
The compound features an ethoxybenzoyl group attached to a spirocyclic framework that includes both oxa and azaspiro moieties. This unique combination may confer distinct chemical properties that could be explored for various biological applications.
Biological Activity Overview
Currently, there is a notable absence of extensive scientific literature specifically detailing the biological activity of this compound. While there are no direct studies available on its mechanism of action or biological interactions, compounds with similar structural characteristics have been investigated for various pharmacological activities, particularly in the realm of anticancer research.
Potential Mechanisms and Related Compounds
The lack of specific studies on this compound does not preclude the possibility that it may exhibit biological activity similar to other spirocyclic compounds. Compounds with spirocyclic frameworks often participate in nucleophilic substitutions and electrophilic aromatic substitutions due to their functional groups. The presence of the carboxylic acid group suggests potential reactivity in esterification and amidation reactions, which could be relevant in drug development contexts.
Comparative Analysis of Similar Compounds
Research on structurally related compounds can provide insights into the potential biological activity of this compound. The following table summarizes some comparable compounds and their reported activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | C18H23NO5 | Lacks ethoxy group but retains spirocyclic structure | Investigated for anticancer properties |
8-Methyl-1-oxa-4-azaspiro[4.5]decane | C15H21NO3 | Simplified structure without carboxylic acid | Moderate inhibition against cancer cell lines |
1-Oxa-[3.3]spirodecane derivatives | Varied | Similar spirocyclic nature but different functional groups | Various pharmacological activities reported |
Case Studies and Research Findings
While specific studies on this compound are lacking, related research has shown promising results for compounds within the same structural family:
- Anticancer Activity : A study on new derivatives of 1-thia-4-azaspiro[4.5]decane demonstrated moderate to high inhibition against various cancer cell lines (HepG2, PC-3, HCT116) . This suggests that similar compounds may also exhibit anticancer properties.
- Synthetic Methodologies : Research into the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives indicates that these compounds can undergo transformations leading to biologically relevant scaffolds . This emphasizes the synthetic versatility of spirocyclic structures.
Properties
IUPAC Name |
4-(2-ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-2-23-15-9-5-4-8-13(15)16(20)19-14(17(21)22)12-24-18(19)10-6-3-7-11-18/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCJBMXRBTOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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